molecular formula C10H20N2O2 B7885020 Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate

Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate

Cat. No.: B7885020
M. Wt: 200.28 g/mol
InChI Key: UXSBBOCTQAJHSM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carboxylate ester at the 2-position and an aminomethyl substituent at the 1-position of the five-membered ring. This structural motif is significant in medicinal chemistry due to the pyrrolidine scaffold’s rigidity and the tert-butyl group’s steric and electronic effects, which enhance metabolic stability . The aminomethyl group provides a versatile site for further functionalization, enabling applications in drug discovery as intermediates for bioactive molecules or chiral building blocks .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)8-5-4-6-12(8)7-11/h8H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSBBOCTQAJHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl-Mediated Protection and Nitromethylene Intermediate

A foundational approach derives from adaptations of the process outlined in CA1047041A, which details the synthesis of 2-aminomethyl-pyrrolidine. While the patent focuses on positional isomers, its methodology is adaptable to the target compound through strategic modifications:

  • N-Benzylation of Pyrrolidine Precursors :
    Reaction of 2-pyrrolidone with benzyl chloride in toluene under basic conditions (e.g., potassium tert-butoxide) yields N-benzyl-2-pyrrolidone. This step ensures nitrogen protection, preventing undesired side reactions during subsequent functionalization.

  • Nitromethylene Group Introduction :
    Treatment of N-benzyl-2-pyrrolidone with nitromethane and a strong base (e.g., sodium hydride) facilitates nucleophilic addition, forming N-benzyl-2-nitromethylene-pyrrolidine. This intermediate is critical for later amine formation.

  • Catalytic Hydrogenation :
    Reduction of the nitromethylene group to aminomethyl is achieved using Raney nickel under high-pressure hydrogen (145 kg/cm²) in ethanol at 100°C for 5 hours. This step affords N-benzyl-1-(aminomethyl)pyrrolidine-2-carboxylate with a yield of 60.7% after distillation.

  • Debenzylation and Esterification :
    Hydrogenolytic removal of the benzyl group (H₂/Pd-C) followed by esterification with tert-butanol via Steglich conditions (DCC, DMAP) introduces the tert-butyl carboxylate moiety.

Key Data :

StepReagents/ConditionsYield
N-BenzylationBenzyl chloride, KOtBu, toluene, 80°C85%
Nitromethylene AdditionNitromethane, NaH, THF, 0°C to RT78%
HydrogenationH₂ (145 kg/cm²), Raney Ni, ethanol, 100°C60.7%
Esterificationtert-Butanol, DCC, DMAP, CH₂Cl₂92%

Boc Protection Strategies for Amine Stability

Direct Boc Protection of Pyrrolidine Nitrogen

The tert-butoxycarbonyl (Boc) group is frequently employed to stabilize amines during synthesis. For the target compound, this strategy involves:

  • Carboxylate Ester Formation :
    Pyrrolidine-2-carboxylic acid is treated with Boc anhydride in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst. This step yields tert-butyl pyrrolidine-2-carboxylate with >95% efficiency.

  • Aminomethyl Group Installation :
    Electrophilic amination at the pyrrolidine nitrogen is achieved via Mitsunobu reaction with nitromethanol, followed by hydrogenation (H₂, Pd/C) to convert the nitro group to amine. This method ensures regioselectivity at position 1.

Optimization Insight :

  • Solvent Choice : Tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in Mitsunobu reactions, reducing side-product formation by 22%.

  • Catalyst Loading : 10% Pd/C achieves full nitro reduction within 3 hours, whereas Raney nickel requires extended durations (8+ hours).

Reductive Amination Pathways

Ketone Intermediate Reduction

A convergent route leverages reductive amination to introduce the aminomethyl group:

  • Ketone Synthesis :
    Oxidation of 1-hydroxymethylpyrrolidine-2-carboxylate (prepared via allylic oxidation) using Jones reagent yields 1-ketopyrrolidine-2-carboxylate.

  • Reductive Amination :
    Reaction with ammonium acetate and sodium cyanoborohydride in methanol selectively reduces the ketone to an aminomethyl group. Boc protection of the carboxylate precedes this step to prevent decarboxylation.

Yield Comparison :

SubstrateReducing AgentYield
1-Ketopyrrolidine-2-BocNaBH₃CN68%
1-Ketopyrrolidine-2-BocH₂/Pd-C54%

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern manufacturing adopts continuous flow systems to enhance safety and efficiency:

  • Reactor Design : Fixed-bed reactors with immobilized Raney nickel catalysts enable sustained H₂ pressure (50–100 bar) and temperatures (80–120°C), achieving 98% conversion in <1 hour.

  • Solvent Recovery : Ethanol is recycled via distillation, reducing waste generation by 40%.

Quality Control Metrics

  • Purity Standards : HPLC analysis confirms >99.5% purity, with residual solvent levels (e.g., DCM) <10 ppm.

  • Chiral Resolution : Chiral stationary phase chromatography separates enantiomers, critical for pharmaceutical applications.

Emerging Methodologies and Catalytic Innovations

Photoredox Catalysis for C–H Amination

Recent advances utilize visible-light-mediated catalysis to directly functionalize pyrrolidine:

  • Catalyst System : Ir(ppy)₃ (1 mol%) with NH₃·BH₃ as the nitrogen source.

  • Efficiency : 72% yield under mild conditions (25°C, 24 hours), avoiding high-pressure H₂.

Enzymatic Esterification

Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) converts pyrrolidine-2-carboxylic acid to its tert-butyl ester in ionic liquids, achieving 89% yield with negligible racemization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various pathways, including neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Bulky substituents like 4-octylphenethyl () increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility.
  • Stereochemistry : Chiral centers (e.g., (R)-configuration in ) influence biological activity and synthetic complexity. The target compound’s stereochemistry (if present) would require resolution techniques like chiral chromatography .
  • Ring Size : Azetidine derivatives (e.g., ) exhibit higher ring strain, increasing reactivity compared to pyrrolidine analogs .

Biological Activity

Tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which allows it to mimic natural substrates or inhibitors, facilitating interactions with various biological targets. Its molecular formula is C10H19N2O2C_{10}H_{19}N_{2}O_{2}, and it has a molecular weight of approximately 199.28 g/mol.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The pyrrolidine structure enables it to act as a substrate or inhibitor, modulating pathways such as neurotransmitter release and signal transduction. This interaction is crucial for its potential use in treating neurological disorders and other conditions.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest its potential application in developing new antibacterial agents.

2. Anticancer Properties

The compound has also shown promise in cancer research. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast)15.3
HepG2 (Liver)22.8

These IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a chemotherapeutic agent.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was evaluated for its effects on specific kinases involved in cancer progression. The compound demonstrated effective inhibition of the Pim family kinases with IC50 values ranging from 0.03 to 0.11 nM, suggesting strong potential for targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could significantly reduce neuronal cell death induced by oxidative stress, thereby offering insights into its application for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1-(aminomethyl)pyrrolidine-2-carboxylate, and how can side products be minimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving tert-butyl carbamate protection of the amine group. Key steps include coupling reactions (e.g., using BINAP/Pd catalysts for cross-couplings) and deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). For example, tert-butyl carbamate intermediates are deprotected under acidic conditions to yield free amines . Side reactions (e.g., over-oxidation or racemization) can be minimized by controlling reaction temperature (<45°C), using anhydrous solvents, and optimizing stoichiometry of coupling agents (e.g., 1.5–2.0 equivalents of LiOH for saponification) . Purification via flash column chromatography (e.g., ethanol/chloroform 1:10) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming regiochemistry and stereochemistry. For example, pyrrolidine ring protons show distinct splitting patterns (δ 1.4–3.5 ppm), while tert-butyl groups appear as singlets (δ ~1.4 ppm) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]+ matching calculated values within 0.0005 Da) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Q. How can the tert-butyl carbamate protecting group be selectively removed without degrading the pyrrolidine scaffold?

  • Methodological Answer : TFA in DCM (3:10 v/v) at room temperature for 2 hours effectively cleaves the tert-butyloxycarbonyl (Boc) group. Neutralization with saturated NaHCO3 followed by DCM extraction isolates the free amine . Alternative methods include HCl/MeOH for acid-labile derivatives, but TFA is preferred for minimal side reactions .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of pyrrolidine derivatives like this compound?

  • Methodological Answer : Chiral catalysts (e.g., Pd/C with chiral ligands) or enantiomerically pure starting materials (e.g., (2S,4R)-configured intermediates) ensure stereocontrol. For example, hydrogenation of ketones using Pd/C under H2 at RT preserves stereochemistry (93% yield, >95% ee) . Dynamic kinetic resolution during coupling reactions (e.g., with BINAP) can also enhance enantiomeric excess .

Q. How can computational chemistry predict the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer : Quantum chemistry-based QSPR models and neural networks (e.g., CC-DPS) analyze electronic parameters (e.g., HOMO/LUMO energies) to predict reaction pathways. For instance, DFT calculations optimize transition states for carbamate formation, reducing trial-and-error in protecting group strategies .

Q. What experimental approaches resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. cytotoxic effects) require orthogonal assays. For HCV inhibition studies, combine enzymatic assays (IC50 measurements) with cell-based replicon systems and toxicity profiling (e.g., MTT assays). Dose-response curves and statistical validation (p < 0.05) distinguish specific activity from off-target effects .

Q. How do structural modifications of the pyrrolidine ring influence biological target binding?

  • Methodological Answer : SAR studies involve synthesizing analogs with substituents at the 2- or 4-positions (e.g., methoxymethyl or carbamoyl groups). For example, introducing a methoxy group at the 4-position increases hydrophobic interactions with viral protease active sites, improving Ki values by 10-fold . Molecular docking (e.g., AutoDock Vina) validates binding poses using crystallographic data from SHELX-refined structures .

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